molecular formula C19H16N2O5 B2387526 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-92-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2387526
CAS No.: 953138-92-6
M. Wt: 352.346
InChI Key: SWKBDLVTVUUKLS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a hybrid structure combining a benzo[d][1,3]dioxole (piperonyl) moiety linked via an acetamide bridge to a 3-(3-methoxyphenyl)isoxazole group. The benzo[d][1,3]dioxole scaffold is a privileged structure in drug discovery, frequently found in compounds with central nervous system (CNS) activity . The isoxazole ring is a key pharmacophore in various bioactive molecules and is known to interact with a range of neurological targets . The structural design of this acetamide derivative suggests potential as a modulator of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype. Research on structurally related compounds, such as those based on the 1-BCP (Piperonylic acid piperidide) scaffold, has demonstrated that molecules containing acetamide linkages and aromatic/heteroaromatic systems can act as positive allosteric modulators of the AMPA receptor . These modulators are investigated for their potential to enhance synaptic transmission, which is relevant for research into cognitive function, fatigue, and various neurological conditions . Furthermore, the presence of the 3-methoxyphenyl-isoxazole subunit may contribute to its binding affinity and selectivity, making it a valuable chemical tool for probing structure-activity relationships (SAR). This compound is provided for research purposes to support in vitro and in vivo studies aimed at exploring new therapeutic avenues. It is intended for use by qualified scientists in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-19(22)20-13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBDLVTVUUKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Benzo[d]dioxol-5-amine (1,3-benzodioxol-5-amine), serving as the acyl acceptor.
  • 5-(3-Methoxyphenyl)isoxazole-3-acetic acid , providing the isoxazole-acetic acid backbone.
  • Acetylating agents for amide bond formation.

Retrosynthetic disconnections suggest two key intermediates:

  • Intermediate A : 5-(3-Methoxyphenyl)isoxazole-3-acetic acid.
  • Intermediate B : N-(Benzo[d]dioxol-5-yl)acetamide.

Synthesis of 5-(3-Methoxyphenyl)Isoxazole-3-Acetic Acid

Cycloaddition for Isoxazole Ring Formation

The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For this compound, 3-methoxyphenylacetylene reacts with chlorooxime under basic conditions to form the isoxazole ring.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or ethanol.
  • Base : Triethylamine (TEA) or sodium bicarbonate.
  • Temperature : 0–25°C, under nitrogen atmosphere.

Mechanism :

  • Generation of nitrile oxide from chlorooxime via dehydrohalogenation.
  • Cycloaddition with 3-methoxyphenylacetylene to form 5-(3-methoxyphenyl)isoxazole.
  • Hydrolysis of the ester group to yield the acetic acid derivative.

Yield : 65–72% after column chromatography (PE:EA = 6:1).

Characterization Data
  • 1H NMR (400 MHz, CDCl3) : δ 8.42–8.38 (m, 2H, Ar-H), 7.66 (t, J = 7.4 Hz, 1H), 3.90 (s, 3H, OCH3).
  • HRMS (ESI-TOF) : m/z 288.0422 [M+H]+.

Coupling with Benzo[d]dioxol-5-Amine

Amide Bond Formation

The acetic acid intermediate is activated using thionyl chloride (SOCl2) or N,N'-dicyclohexylcarbodiimide (DCC) to form the acyl chloride, which reacts with benzo[d]dioxol-5-amine.

Optimized Protocol :

  • Activation : Stir 5-(3-methoxyphenyl)isoxazole-3-acetic acid (1 eq) with SOCl2 (1.2 eq) in DCM at 40°C for 2 hours.
  • Coupling : Add benzo[d]dioxol-5-amine (1.1 eq) and TEA (2 eq) dropwise at 0°C.
  • Workup : Extract with DCM, wash with NaHCO3, and purify via silica gel chromatography (PE:EA = 4:1).

Yield : 68–75%.

Challenges and Solutions
  • Low Solubility : Benzo[d]dioxol-5-amine exhibits poor solubility in DCM; switching to THF improves reaction homogeneity.
  • Byproducts : Unreacted acyl chloride is quenched with methanol before purification.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines cycloaddition and amidation in a single reactor:

  • Generate nitrile oxide in situ from hydroxylamine and 3-methoxyphenylacetylene.
  • Perform cycloaddition, followed by direct coupling with benzo[d]dioxol-5-amine using DCC.

Advantages :

  • Reduces purification steps.
  • Overall yield increases to 58%.

Disadvantages :

  • Requires strict stoichiometric control to avoid side reactions.

Solid-Phase Synthesis

Immobilizing the isoxazole precursor on Wang resin enables iterative coupling and cleavage:

  • Attach 5-(3-methoxyphenyl)isoxazole-3-acetic acid to resin via ester linkage.
  • React with benzo[d]dioxol-5-amine in DMF.
  • Cleave with TFA/water (95:5) to release the product.

Yield : 60–65%.

Industrial-Scale Production Considerations

Catalytic Optimization

  • Palladium Catalysts : Pd(OAc)2 enhances coupling efficiency in amidation steps (yield: 78%).
  • Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes.

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 95
THF 7.58 72 97
Ethanol 24.55 65 93

Data aggregated from.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR (cm⁻¹) : 3222 (N-H stretch), 1663 (C=O), 1511 (C-O-C).
  • 13C NMR (101 MHz, CDCl3) : δ 160.6 (C=O), 142.6 (isoxazole C3), 124.5 (Ar-C).

Chromatographic Purity

  • HPLC Conditions : C18 column, 70:30 MeOH:H2O, flow rate 1.0 mL/min.
  • Retention Time : 8.2 minutes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Stepwise Synthesis 75 97 120
One-Pot Tandem 58 95 90
Solid-Phase 65 98 150

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its potential pharmacological effects, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole moiety may enhance the compound's ability to combat microbial infections.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar isoxazole structures have demonstrated growth inhibition percentages ranging from 51% to 86% against different cancer types .

Case Studies

Several studies have reported on the synthesis and biological evaluation of related compounds. For example, a study highlighted the anticancer activity of N-Aryl derivatives, demonstrating their effectiveness against several human cancer cell lines with specific growth inhibition metrics .

Synthetic Methodologies

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide serves as a valuable building block in organic synthesis:

  • Multi-step Synthesis : The compound can be synthesized through various organic reactions, including palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions. These techniques allow for the efficient construction of complex molecular architectures.
  • Reactivity : The compound's structure facilitates several chemical reactions such as oxidation and reduction, making it versatile for synthesizing other derivatives.

Data Table: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)
Palladium-catalyzedSuzuki coupling75
Electrophilic SubstitutionAromatic coupling65
ReductionLithium aluminum hydride85

Potential Applications

Due to its unique electronic and optical properties, this compound is being explored for use in material science:

  • Organic Electronics : The compound may serve as a candidate for developing organic semiconductors due to its electron-rich structure.
  • Photonic Devices : Its optical properties could be utilized in designing photonic devices that require specific light absorption or emission characteristics.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and isoxazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Bioactivity

  • Auxin-like Activity : The target compound and K-16 exhibit root growth modulation in A. thaliana, but K-16 requires higher concentrations (0.1 µM vs. 0.001 µM for NAA) to achieve similar effects, suggesting weaker auxin receptor (TIR1/AFB) binding .
  • Antimicrobial Activity : SW-C165 and related bromobenzyl derivatives show potent activity against Salmonella pathogens, attributed to the bromine atom enhancing hydrophobic interactions with bacterial targets . In contrast, the target compound’s 3-methoxyphenyl-isoxazole group may limit membrane penetration in prokaryotic systems.
  • Enzyme Inhibition : Compound 7’s triazole moiety improves cytohesin inhibition compared to isoxazole-containing analogues, likely due to stronger hydrogen bonding with active-site residues .

Physicochemical Properties

  • Thermal Stability : Melting points for benzodioxole acetamides range from 55–160°C, with tert-butyl derivatives (e.g., 4s) showing higher stability (m.p. 160°C) due to steric protection of the amide bond .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxole Position : Substitution at the 5-position (vs. 4- or 6-) optimizes π-π stacking with aromatic residues in plant auxin receptors .
  • Isoxazole vs. Triazole : Replacing isoxazole with triazole (as in Compound 7) enhances enzymatic inhibition but reduces herbicidal activity, highlighting target-specific design requirements .
  • Methoxy Group Impact : The 3-methoxy group on the phenyl ring improves metabolic stability by resisting oxidative demethylation compared to unsubstituted phenyl analogues .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving 3-methoxyphenyl derivatives.
  • Attachment of the Benzo[d][1,3]dioxole Moiety : Often accomplished via palladium-catalyzed cross-coupling reactions.
  • Acetamide Group Introduction : This step may involve acylation reactions with acetic anhydride or similar reagents.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. The compound's IC50 values against COX-2 were notably lower than those against COX-1, indicating selectivity towards COX-2 inhibition, which is desirable for anti-inflammatory drugs.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound4.15 - 18.800.04 - 0.46

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated significant activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Pro-inflammatory Enzymes : By selectively inhibiting COX enzymes, the compound reduces inflammation and related pain.
  • Interaction with Cellular Targets : The structural features allow it to bind to specific receptors or enzymes involved in cancer cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells, leading to reduced tumor growth.

Case Studies

Several studies have highlighted the potential of this compound:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects in a rat model of arthritis, showing significant reduction in joint swelling and pain comparable to standard NSAIDs like diclofenac .
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones in agar diffusion assays .
  • Cytotoxicity in Cancer Research : A study focusing on breast cancer cell lines (MCF7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Basic Research Focus :
Reaction optimization should prioritize inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive functional groups like the isoxazole ring and methoxyphenyl moiety . Solvent selection (e.g., DMF or acetonitrile) impacts solubility and reaction kinetics, with polar aprotic solvents favoring nucleophilic substitutions. Monitoring via TLC or HPLC ensures reaction completion, while recrystallization or column chromatography enhances purity .

Advanced Methodological Insight :
For multi-step syntheses, employ orthogonal protecting groups to prevent side reactions. For example, temporary protection of the acetamide nitrogen during isoxazole ring formation could reduce competing pathways. Kinetic studies using in-situ IR spectroscopy may identify rate-limiting steps for targeted optimization .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities?

Basic Characterization :
High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) confirms connectivity of the benzo[d][1,3]dioxole, isoxazole, and acetamide groups. Mass spectrometry (HRMS) validates molecular weight .

Advanced Structural Analysis :
Single-crystal X-ray diffraction (XRD) using SHELX software provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding influencing crystal packing). For amorphous samples, dynamic nuclear polarization (DNP)-enhanced solid-state NMR can resolve local electronic environments .

What experimental strategies elucidate the compound’s mechanism of action against microbial or cancer targets?

Basic Pharmacological Screening :
Use in vitro assays (e.g., MIC for antimicrobial activity or IC₅₀ in cancer cell lines) paired with cytotoxicity profiling against healthy cells (e.g., HEK-293). Structural analogs with modified substituents (e.g., methoxy vs. hydroxy groups) can identify pharmacophores .

Advanced Mechanistic Studies :
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets like DNA topoisomerases or kinase domains. Molecular docking (e.g., AutoDock Vina) predicts π-π stacking between the benzo[d][1,3]dioxole ring and aromatic residues in enzyme active sites .

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Basic SAR Approach :
Systematically vary substituents on the 3-methoxyphenyl and isoxazole rings. For example, replacing methoxy with halogens (e.g., Cl, F) may enhance lipophilicity and membrane permeability .

Advanced Computational Modeling :
Free-energy perturbation (FEP) calculations or quantum mechanical/molecular mechanical (QM/MM) simulations assess how substituent electronic effects (e.g., Hammett σ values) modulate binding energy. Pharmacophore mapping identifies 3D spatial requirements for activity .

What analytical methods are most reliable for assessing purity and quantifying this compound in complex matrices?

Basic Quality Control :
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column resolves impurities. Calibration curves ensure accurate quantification .

Advanced Analytical Techniques :
LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in biological samples (e.g., plasma). Chiral HPLC or capillary electrophoresis distinguishes enantiomers if stereocenters are introduced during synthesis .

How should researchers address contradictions in reported biological activity data?

Basic Data Reconciliation :
Compare assay conditions (e.g., cell line specificity, serum concentration). Replicate studies under standardized protocols (e.g., CLIA guidelines) to minimize variability .

Advanced Meta-Analysis :
Apply machine learning algorithms to aggregate published datasets, identifying confounding variables (e.g., solvent used in cell assays). Isobolographic analysis evaluates synergistic or antagonistic effects in combination therapies .

What computational tools predict metabolic stability and potential toxicity?

Basic Predictive Modeling :
Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance via cytochrome P450 isoforms. Toxicity risks (e.g., Ames test for mutagenicity) are screened using Derek Nexus .

Advanced In Silico Profiling :
Molecular dynamics simulations model interactions with metabolic enzymes (e.g., CYP3A4). Reactive metabolite identification via GLORYx predicts bioactivation pathways leading to toxic intermediates .

What challenges arise during scale-up from laboratory to pilot-scale synthesis?

Basic Process Chemistry :
Transition from batch to continuous flow reactors improves heat/mass transfer, critical for exothermic steps like isoxazole cyclization. Solvent recovery systems (e.g., distillation) reduce waste .

Advanced Engineering Solutions :
Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time. Design of experiments (DoE) optimizes parameters (e.g., temperature, residence time) for robustness .

How can researchers evaluate the compound’s stability under physiological conditions?

Basic Stability Studies :
Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC and identify products using LC-MS .

Advanced Degradation Pathways :
Stability-indicating assays under oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress (40–60°C) reveal susceptibility. Forced degradation studies guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .

What strategies enhance selectivity to minimize off-target effects in therapeutic applications?

Basic Selectivity Profiling :
Screen against panels of related enzymes (e.g., kinase families) or receptor subtypes. Isoform-specific inhibitors (e.g., COX-2 vs. COX-1) reduce adverse effects .

Advanced Target Engagement :
Cellular thermal shift assay (CETSA) confirms target binding in live cells. CRISPR-Cas9 knockout models validate on-target efficacy vs. off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.